
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid is a compound that belongs to the family of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protecting group for the amino function, allowing for selective deprotection and subsequent coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.
Formation of the Pyrrolidine Ring: The protected amino compound is then subjected to cyclization to form the pyrrolidine ring. This can be achieved through various cyclization methods, including intramolecular nucleophilic substitution.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation or hydrolysis reactions, depending on the starting material and intermediates used.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in a solvent such as dimethylformamide (DMF).
Coupling Reactions: The deprotected amino group can participate in peptide coupling reactions using reagents like carbodiimides (e.g., EDC, DCC) and coupling additives (e.g., HOBt, HOAt).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups present on the pyrrolidine ring.
Common Reagents and Conditions
Deprotection: Piperidine in DMF
Coupling: Carbodiimides (EDC, DCC), HOBt, HOAt
Oxidation: Oxidizing agents like potassium permanganate (KMnO4)
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4)
Major Products Formed
The major products formed from these reactions include deprotected amino acids, coupled peptides, and modified pyrrolidine derivatives.
科学研究应用
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid has several scientific research applications:
Peptide Synthesis: It is widely used in solid-phase peptide synthesis (SPPS) as a protected amino acid derivative.
Medicinal Chemistry: The compound is used in the design and synthesis of peptide-based drugs and inhibitors.
Bioconjugation: It is employed in the conjugation of peptides to various biomolecules for research in biochemistry and molecular biology.
Material Science: The compound is used in the synthesis of peptide-based materials with unique properties for applications in nanotechnology and materials science.
作用机制
The mechanism of action of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino function during the synthesis process and can be selectively removed under basic conditions to allow for subsequent coupling reactions. The compound does not have a specific biological target or pathway but facilitates the synthesis of peptides and peptide-based molecules.
相似化合物的比较
Similar Compounds
- 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carboxylic acid
- 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutanecarboxylic acid
- (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-sulfophenyl)propanoic acid
Uniqueness
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid is unique due to the presence of the dimethylpyrrolidine ring, which provides steric hindrance and influences the reactivity and stability of the compound. This makes it particularly useful in peptide synthesis where selective protection and deprotection are crucial.
属性
分子式 |
C22H23NO4 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC 名称 |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C22H23NO4/c1-22(2)13-23(11-19(22)20(24)25)21(26)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25) |
InChI 键 |
CIWZWRFSWBGMQN-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



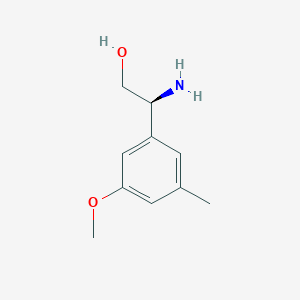
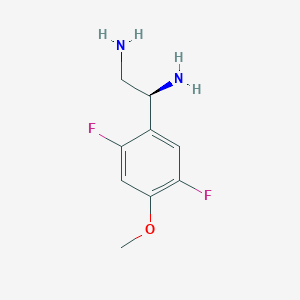
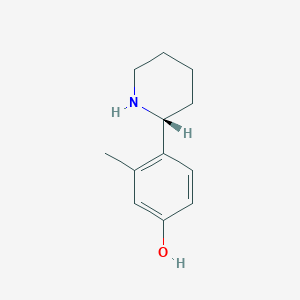
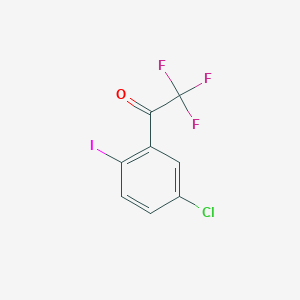

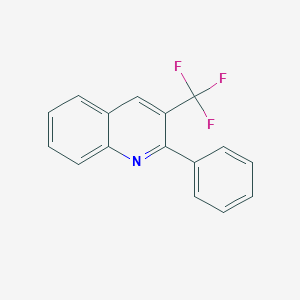
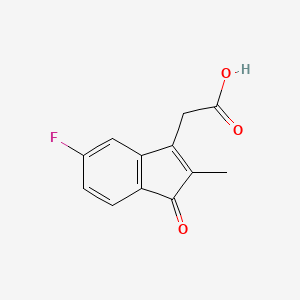
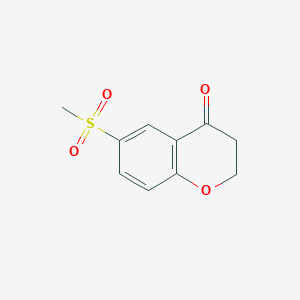
![3-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B12967353.png)
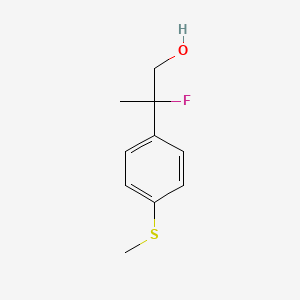
![Ethyl 2,5-diamino-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12967384.png)
![5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine](/img/structure/B12967386.png)

